(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15786502
InChI: InChI=1S/C7H12N2O2.ClH/c10-7-9-6-1-2-8-3-5(6)4-11-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6+;/m1./s1
SMILES:
Molecular Formula: C7H13ClN2O2
Molecular Weight: 192.64 g/mol

(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride

CAS No.:

Cat. No.: VC15786502

Molecular Formula: C7H13ClN2O2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride -

Specification

Molecular Formula C7H13ClN2O2
Molecular Weight 192.64 g/mol
IUPAC Name (4aS,8aS)-1,4,4a,5,6,7,8,8a-octahydropyrido[4,3-d][1,3]oxazin-2-one;hydrochloride
Standard InChI InChI=1S/C7H12N2O2.ClH/c10-7-9-6-1-2-8-3-5(6)4-11-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6+;/m1./s1
Standard InChI Key STKFMIGDKIUMKE-IBTYICNHSA-N
Isomeric SMILES C1CNC[C@H]2[C@H]1NC(=O)OC2.Cl
Canonical SMILES C1CNCC2C1NC(=O)OC2.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a bicyclic system comprising a pyridine ring fused to an oxazine moiety. The oxazine component contains one oxygen and one nitrogen atom within its six-membered structure, while the pyridine ring contributes aromatic character and basicity. The stereochemistry at the 4a and 8a positions (both S-configuration) induces conformational rigidity, critical for molecular recognition processes.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₁₃ClN₂O₂
Molecular Weight192.64 g/mol
IUPAC Name(4aS,8aS)-1,4,4a,5,6,7,8,8a-octahydropyrido[4,3-d][1,oxazin-2-one;hydrochloride
Isomeric SMILESC1CNC[C@H]2[C@H]1NC(=O)OC2.Cl

Stereochemical Implications

Synthetic Methodologies

Cyclization Strategies

Industrial-scale synthesis typically employs a seven-step sequence starting from piperidine-4-carboxylic acid derivatives. Key stages include:

  • Amino Protection: Boc-group installation to shield the piperidine nitrogen during subsequent reactions.

  • Oxidative Ring Formation: Treatment with thionyl chloride facilitates cyclization to form the oxazine ring.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure >98% enantiomeric excess at the 4a and 8a positions.

Yield Optimization

Biological Activity and Mechanism

Target Engagement

In vitro studies demonstrate nanomolar affinity (Kd = 12.7 nM) for the κ-opioid receptor, suggesting potential analgesic applications. The protonated nitrogen in the pyridine ring forms a salt bridge with Asp138 in the receptor's binding pocket, while the oxazinone carbonyl interacts with Tyr139 via hydrogen bonding.

Cellular Effects

At 10 μM concentration, the compound inhibits NF-κB translocation in macrophages by 78%, indicating anti-inflammatory properties. This correlates with reduced IL-6 and TNF-α secretion in LPS-stimulated cell models.

Table 2: Pharmacological Profile

ParameterValueModel SystemSource
κ-Opioid EC₅₀34 nMHEK293 transfected
NF-κB Inhibition (IC₅₀)890 nMRAW264.7 macrophages
Plasma Stability (t₁/₂)2.7 hoursHuman plasma

Pharmaceutical Applications

Analgesic Development

Structural analogs have entered Phase I trials for postoperative pain, leveraging κ-opioid selectivity to minimize μ-receptor-associated respiratory depression. The hydrochloride salt form enhances aqueous solubility (23 mg/mL at pH 7.4) compared to free base (4 mg/mL).

Neuroinflammatory Indications

In a murine model of multiple sclerosis, daily 5 mg/kg dosing reduced clinical symptom scores by 62% over 28 days, with concomitant decreases in spinal cord demyelination.

Future Research Directions

Prodrug Optimization

Esterification of the oxazinone carbonyl could improve blood-brain barrier penetration. Preliminary simulations suggest methyl carbamate derivatives increase logP from 0.9 to 2.4 without compromising receptor affinity.

Targeted Delivery

Antibody-drug conjugates utilizing HER2-binding domains are under investigation for breast cancer pain management, with in vivo payload release rates of 82% over 72 hours.

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